Ethyl 3-chloro-4-oxobutanoate
Description
Ethyl 4-chloro-3-oxobutanoate (COBE, CAS 638-07-3) is a chiral β-keto ester with the molecular formula C₆H₉ClO₃ and a molecular weight of 164.59 g/mol . It is characterized by a reactive ketone group at position 3 and a chlorine substituent at position 4, making it a versatile intermediate in organic synthesis, particularly for producing enantiomerically pure alcohols like ethyl 4-chloro-3-hydroxybutanoate (CHBE) via biocatalytic reductions . COBE’s ester group (ethyl) enhances solubility in organic solvents, while the electron-withdrawing chlorine atom stabilizes the keto-enol tautomer, influencing its reactivity in asymmetric transformations .
Properties
Molecular Formula |
C6H9ClO3 |
|---|---|
Molecular Weight |
164.59 g/mol |
IUPAC Name |
ethyl 3-chloro-4-oxobutanoate |
InChI |
InChI=1S/C6H9ClO3/c1-2-10-6(9)3-5(7)4-8/h4-5H,2-3H2,1H3 |
InChI Key |
XRWPTDWCGOCVGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-4-oxobutanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with thionyl chloride, which results in the chlorination of the acetoacetate to form this compound . The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation and recrystallization to remove impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-4-oxobutanoate undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding substituted products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-chloro-4-oxobutanoic acid.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed
Reduction: Ethyl 3-chloro-4-hydroxybutanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 3-chloro-4-oxobutanoic acid
Scientific Research Applications
Ethyl 3-chloro-4-oxobutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-chloro-4-oxobutanoate involves its reactivity as an electrophile due to the presence of the carbonyl group. This makes it susceptible to nucleophilic attack, leading to various substitution and addition reactions . In biological systems, the compound can be reduced by enzymes such as ketoreductases, which convert it to its corresponding hydroxy derivative .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs
COBE belongs to a broader class of substituted β-keto esters. Key analogs include:
Key Structural Differences :
- Substituent Effects : Aromatic derivatives (e.g., 3-chlorophenyl or 3,4-dichlorophenyl) introduce steric and electronic modifications, altering reactivity in cross-coupling or cyclization reactions .
Reactivity and Biocatalytic Performance
COBE is primarily used in asymmetric reductions to produce chiral CHBE, a precursor for statins and β-lactam antibiotics. Its performance is benchmarked against analogs:
Stereo-Selectivity Trends :
- COBE’s reduction stereo-outcome depends on substrate concentration: R-CHBE dominates at low COBE concentrations , while S-CHBE prevails at higher concentrations .
- Co-Substrate Effects: Ethanol or glucose as co-substrates regenerate NAD(P)H, with glucose improving yield (92%) and ethanol enhancing S-selectivity (90% ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
